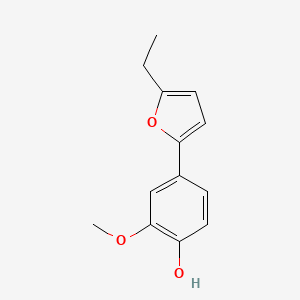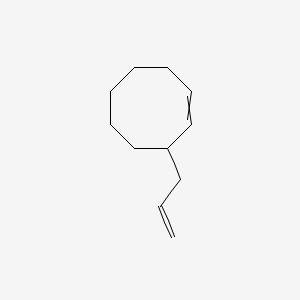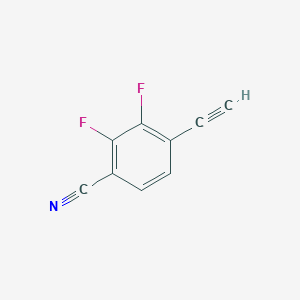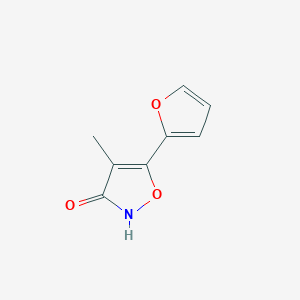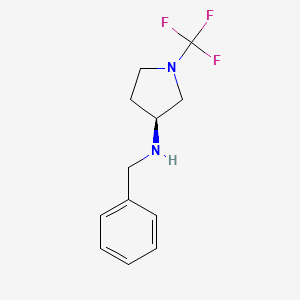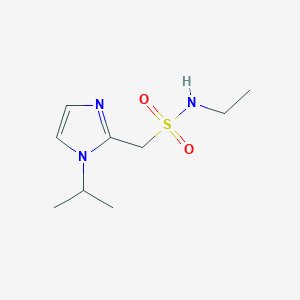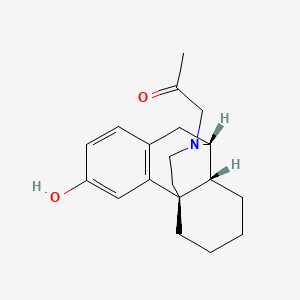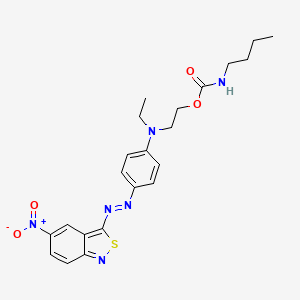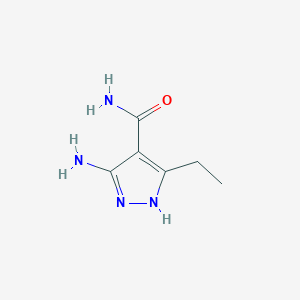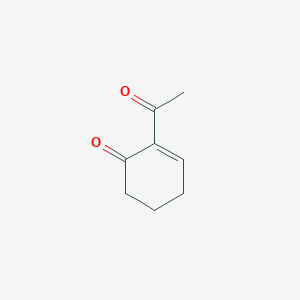
Pyridine, 2,3-dihydro-2,5-dimethoxy-6-(methylthio)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2,3-dihydro-2,5-dimethoxy-6-(methylthio)-(9CI) is a heterocyclic aromatic organic compound. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives typically involves the cyclization of suitable precursors. For this specific compound, a possible synthetic route could involve the reaction of a suitable dihydropyridine precursor with methoxy and methylthio substituents under controlled conditions. The reaction might require specific catalysts, solvents, and temperature conditions to achieve the desired product.
Industrial Production Methods
Industrial production of pyridine derivatives often involves large-scale chemical reactions in reactors with precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents.
Reduction: Reduction of the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
Pyridine derivatives are extensively studied for their applications in various fields:
Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.
Biology: Investigated for their biological activity, including antimicrobial and anticancer properties.
Medicine: Some pyridine derivatives are used as active pharmaceutical ingredients in drugs.
Industry: Employed as solvents, catalysts, and intermediates in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of pyridine derivatives depends on their specific structure and functional groups. They may interact with biological targets such as enzymes, receptors, and nucleic acids. The presence of methoxy and methylthio groups could influence their binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: The parent compound with a simple aromatic ring.
2,3-Dihydropyridine: A partially saturated derivative.
2,5-Dimethoxypyridine: A derivative with methoxy groups at positions 2 and 5.
6-Methylthiopyridine: A derivative with a methylthio group at position 6.
Uniqueness
Pyridine, 2,3-dihydro-2,5-dimethoxy-6-(methylthio)-(9CI) is unique due to the combination of methoxy and methylthio substituents, which may impart distinct chemical and biological properties compared to other pyridine derivatives.
Propriétés
Numéro CAS |
494747-08-9 |
|---|---|
Formule moléculaire |
C8H13NO2S |
Poids moléculaire |
187.26 g/mol |
Nom IUPAC |
2,5-dimethoxy-6-methylsulfanyl-2,3-dihydropyridine |
InChI |
InChI=1S/C8H13NO2S/c1-10-6-4-5-7(11-2)9-8(6)12-3/h4,7H,5H2,1-3H3 |
Clé InChI |
NFDZJJUSZZVHDC-UHFFFAOYSA-N |
SMILES canonique |
COC1CC=C(C(=N1)SC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.1.0]heptane-7-carbonyl chloride](/img/structure/B13947378.png)
